Etofylline
CAS No.: 519-37-9
Cat. No.: VC0527601
Molecular Formula: C9H12N4O3
Molecular Weight: 224.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 519-37-9 |
|---|---|
| Molecular Formula | C9H12N4O3 |
| Molecular Weight | 224.22 g/mol |
| IUPAC Name | 7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C9H12N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h5,14H,3-4H2,1-2H3 |
| Standard InChI Key | NWPRCRWQMGIBOT-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO |
| Appearance | Solid powder |
| Melting Point | 158.0 °C |
Introduction
Chemical and Structural Properties of Etofylline
Etofylline (C₉H₁₂N₄O₃; molecular weight: 224.22 g/mol) is an N-7-substituted theophylline derivative characterized by a hydroxyethyl group at the 7-position of the purine ring . This structural modification enhances its solubility in aqueous media compared to theophylline, potentially improving bioavailability. The compound’s achiral nature and lack of defined stereocenters simplify its synthesis and formulation .
Molecular Interactions and Physicochemical Characteristics
The hydroxyethyl moiety in etofylline facilitates hydrogen bonding with biological targets, such as phosphodiesterase (PDE) enzymes and adenosine receptors, while maintaining the planar structure necessary for intercalation into hydrophobic binding pockets . Its melting point of 158°C and partition coefficient (logP) of -0.56 suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Pharmacokinetic Profile
Absorption and Bioavailability
After oral administration, etofylline demonstrates 80% bioavailability, reaching peak plasma concentrations (Cₘₐₓ) of ~3.9 mg/L within 2 hours . The absorption follows one-compartment kinetics, with no significant first-pass metabolism, unlike theophylline, which undergoes extensive hepatic demethylation .
Distribution and Protein Binding
Etofylline distributes widely into extracellular fluids, with a volume of distribution (Vd) of 0.60 L/kg . Protein binding is minimal (<40%), allowing for greater tissue penetration compared to theophylline, which exhibits 40% protein binding .
Mechanism of Action
Phosphodiesterase Inhibition
Etofylline non-selectively inhibits PDE isoforms (III and IV), elevating intracellular cyclic adenosine monophosphate (cAMP) levels in bronchial smooth muscle cells. This results in reduced calcium influx and subsequent relaxation of airway smooth muscle . Comparative studies show etofylline’s PDE inhibitory potency (IC₅₀: 12 μM) is comparable to theophylline (IC₅₀: 10 μM) but lower than doxofylline (IC₅₀: 8 μM) .
Adenosine Receptor Antagonism
Etofylline antagonizes adenosine A₁ and A₂ receptors at therapeutic concentrations (1–10 μM), preventing adenosine-induced bronchoconstriction and mast cell degranulation . This dual mechanism differentiates it from selective PDE inhibitors like roflumilast.
Anti-Inflammatory Effects
At higher concentrations (>20 μM), etofylline activates histone deacetylases (HDACs), suppressing nuclear factor-κB (NF-κB)-mediated transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-8) . This effect is synergistic with glucocorticoids in reducing airway inflammation .
Clinical Efficacy in Respiratory Disorders
Bronchodilatory Effects
A randomized crossover trial comparing etofylline (200 mg IV) to theophylline (5 mg/kg IV) demonstrated equivalent improvements in forced expiratory volume in 1 second (FEV₁: +12% vs. +14%) and peak expiratory flow rate (PEFR: +18% vs. +20%) over 4 hours .
Comparative Studies with Doxofylline
In a 21-day trial of 180 COPD patients, etofylline/theophylline fixed-dose combination (FDC) (100 mg/50 mg TID) and doxofylline (400 mg BID) showed comparable efficacy:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume